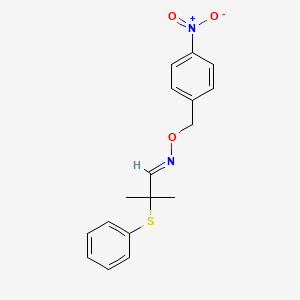

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime

Descripción general

Descripción

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime is a chemical compound with a complex structure that includes a phenylsulfanyl group, a nitrobenzyl group, and an oxime functional group

Métodos De Preparación

The synthesis of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of 2-methyl-2-(phenylsulfanyl)propanal: This step involves the reaction of 2-methylpropanal with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide.

Oximation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride to form the oxime.

Nitrobenzylation: Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxime-Specific Transformations

The oxime group participates in characteristic reactions:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ (acidic) or OH⁻ (basic) | 2-Methyl-2-(phenylsulfanyl)propanal | Nitrobenzyl group remains intact |

| Reduction | NaBH₄, LiAlH₄, or H₂/Pd-C | Primary amine derivative | Selective reduction of C=N bond |

| Cycloaddition | AlCl₃, ⁿBu₄N (low temp) | α-Carbonyloxime intermediates | Metal-mediated nitrosation |

Mechanistic Notes :

-

Hydrolysis under acidic conditions generates the parent aldehyde via protonation of the oxime nitrogen.

-

Reduction with NaBH₄ proceeds via hydride attack at the imine carbon, yielding an amine .

Metal-Mediated Reactions

Transition metals facilitate unique transformations:

Mechanistic Notes :

-

Iron catalysts enable H₂-driven reduction of nitro groups, forming reactive nitroso intermediates .

-

Copper stabilizes radical species during sulfonylation, with water contributing the oxime oxygen .

Nitrobenzyl Group Reactivity

The 4-nitrobenzyl moiety undergoes selective modifications:

Mechanistic Notes :

-

Nitro reduction proceeds via sequential electron transfer, forming an amine without disrupting the oxime .

Phenylsulfanyl Group Transformations

The sulfur center exhibits redox activity:

Mechanistic Notes :

-

Oxidation with mCPBA generates sulfoxides via electrophilic oxygen transfer.

Key Research Findings

-

Industrial Scalability : Continuous flow reactors improve yield (>80%) and purity in oxime hydrolysis.

-

Biological Relevance : Metal complexes of this oxime show promise as enzyme inhibitors due to S/N chelation .

-

Stability : The nitrobenzyl group enhances thermal stability, enabling reactions at elevated temperatures .

This compound’s multifunctional design allows tailored modifications across its reactive sites, making it valuable in organic synthesis, catalysis, and medicinal chemistry. Further studies should explore its photochemical behavior and enantioselective applications.

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime may exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in:

- Synthesis of Oximes : The oxime functional group is crucial in organic chemistry for synthesizing various derivatives, including pharmaceuticals and agrochemicals .

Drug Development

The structural characteristics of this compound allow it to be explored in drug design:

- Targeting Enzymes : Compounds with similar functionalities may interact with specific enzymes, making them candidates for developing enzyme inhibitors or modulators .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.

Comparación Con Compuestos Similares

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime can be compared with similar compounds such as:

2-methyl-2-(phenylsulfanyl)propanal oxime: Lacks the nitrobenzyl group, resulting in different chemical reactivity and biological activity.

2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oxime:

2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime: The presence of a chloro group affects the compound’s reactivity and potential use in various applications.

These comparisons highlight the unique features of this compound, particularly its redox properties and potential biological activity.

Actividad Biológica

Chemical Identity

2-methyl-2-(phenylsulfanyl)propanal O-(4-nitrobenzyl)oxime, with CAS No. 306979-79-3, is a compound characterized by its unique structure, which includes a phenylsulfanyl group, a nitrobenzyl group, and an oxime functional group. Its molecular formula is , and it has a molecular weight of approximately 330.4 g/mol .

Synthesis

The synthesis of this compound typically involves three main steps:

- Formation of 2-methyl-2-(phenylsulfanyl)propanal : This is achieved by reacting 2-methylpropanal with phenylsulfanyl chloride in the presence of a base.

- Oximation : The aldehyde undergoes reaction with hydroxylamine hydrochloride to form the oxime.

- Nitrobenzylation : Finally, the oxime is reacted with 4-nitrobenzyl chloride under basic conditions to yield the target compound.

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme function and cellular signaling pathways. Specific mechanisms include:

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, though specific targets remain to be fully elucidated .

Case Studies and Research Findings

- Oxidative Stress Research : A study investigated the effects of this compound on oxidative stress markers in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for diseases characterized by oxidative damage.

- Enzyme Activity Assays : In vitro assays demonstrated that varying concentrations of the compound could modulate enzyme activity related to detoxification processes. The results showed a dose-dependent inhibition effect on specific cytochrome P450 enzymes, which are crucial for drug metabolism .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-methyl-2-(phenylsulfanyl)propanal oxime | Lacks nitrobenzyl group | Lower reactivity and antioxidant potential |

| 2-methyl-2-(phenylsulfanyl)propanal O-(4-methoxybenzyl)oxime | Contains methoxy group | Different enzyme inhibition profile |

| 2-methyl-2-(phenylsulfanyl)propanal O-(4-chlorobenzyl)oxime | Contains chloro group | Enhanced reactivity due to electron-withdrawing nature |

Propiedades

IUPAC Name |

(E)-2-methyl-N-[(4-nitrophenyl)methoxy]-2-phenylsulfanylpropan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(2,23-16-6-4-3-5-7-16)13-18-22-12-14-8-10-15(11-9-14)19(20)21/h3-11,13H,12H2,1-2H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSHAZPEPZTDMI-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.